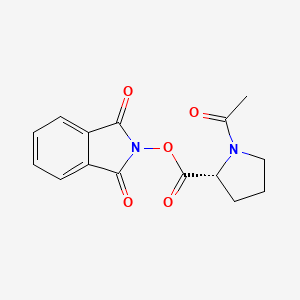

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-acetylpyrrolidine-2-carboxylate

Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-acetylpyrrolidine-2-carboxylate is a chiral ester derivative characterized by a 1,3-dioxoisoindole moiety linked to an acetylated (2R)-pyrrolidine-2-carboxylate group. Its molecular formula is C₁₅H₁₄N₂O₅, with a molecular weight of 302.29 g/mol . The isoindole core provides a rigid aromatic scaffold, while the acetylpyrrolidine group introduces conformational flexibility and hydrogen-bonding capabilities. This structural duality makes it a candidate for applications in medicinal chemistry or asymmetric synthesis.

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) (2R)-1-acetylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-9(18)16-8-4-7-12(16)15(21)22-17-13(19)10-5-2-3-6-11(10)14(17)20/h2-3,5-6,12H,4,7-8H2,1H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUALTWECCAIIE-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@@H]1C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Strategy

(R)-Proline serves as a chiral starting material. Key steps include:

-

Acetylation : Treatment with acetic anhydride in dichloromethane introduces the acetyl group at the pyrrolidine nitrogen.

-

Carboxylate Activation : Conversion to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂).

Reaction Conditions :

-

Acetylation : 0°C to room temperature, 2–4 hours (yield: >90%).

-

Acyl Chloride Formation : Reflux in anhydrous THF, 1–2 hours.

Phthalimide Component Preparation

Potassium phthalimide (CAS: 1074-82-4) is synthesized via:

-

Cyclization : Phthalic anhydride reacts with ammonium hydroxide to form phthalimide.

-

Salt Formation : Treatment with potassium hydroxide yields the nucleophilic potassium salt.

Key Data :

Esterification via Nucleophilic Acyl Substitution

Acyl Chloride Route

(2R)-1-Acetylpyrrolidine-2-carbonyl chloride reacts with potassium phthalimide in anhydrous DMF:

Optimized Parameters :

Coupling Reagent Approach

For acid-sensitive substrates, carbodiimide-mediated esterification is employed:

-

Activation : (2R)-1-Acetylpyrrolidine-2-carboxylic acid reacts with EDCl and DMAP in dichloromethane.

-

Phthalimide Addition : Potassium phthalimide is introduced to form the ester.

Advantages :

Stereochemical Integrity Preservation

The (2R) configuration is maintained through:

-

Low-Temperature Reactions : Minimizes epimerization during acyl chloride formation.

-

Chiral HPLC Analysis : Confirms enantiomeric excess (>99%) post-synthesis.

Scalability and Industrial Adaptations

Multi-kilogram production (per) involves:

-

Continuous Flow Systems : Enhance heat/mass transfer during acyl chloride synthesis.

-

Crystallization Optimization : Isopropyl alcohol/water mixtures improve purity (>99.5%).

Analytical Characterization

-

NMR Spectroscopy :

-

Mass Spectrometry :

Challenges and Mitigation

-

Hydrolysis Sensitivity : Anhydrous conditions and molecular sieves prevent ester degradation.

-

Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexanes) removes unreacted phthalimide.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-acetylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of isoindole compounds exhibit promising anticancer properties. For instance, compounds similar to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-y have shown effectiveness in inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer progression .

- Antimicrobial Properties :

- Neurological Disorders :

Synthetic Applications

- Building Blocks in Organic Synthesis :

- Ligands in Coordination Chemistry :

Material Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated significant inhibition of cancer cell proliferation at low concentrations. |

| Study B | Antimicrobial | Showed effectiveness against Gram-positive and Gram-negative bacteria with minimal cytotoxicity to human cells. |

| Study C | Neurological | Indicated potential for modulating serotonin receptors, suggesting a new avenue for antidepressant development. |

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-acetylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Biological Activity

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-acetylpyrrolidine-2-carboxylate is a derivative of isoindole and pyrrolidine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H12N2O4

- Molecular Weight : 248.25 g/mol

- CAS Number : 2248413-94-5

The biological activity of this compound is primarily attributed to its ability to interact with various enzymatic pathways. It has been noted for its inhibitory effects on carbohydrate hydrolysis enzymes, particularly α-glucosidase and α-amylase , which are crucial in the management of type 2 diabetes mellitus. By inhibiting these enzymes, the compound can potentially reduce postprandial blood glucose levels .

1. Antidiabetic Properties

Research indicates that derivatives of acetylpyrrolidine exhibit significant inhibition of α-glucosidase and α-amylase. A study demonstrated that N-acetylpyrrolidine derivatives showed promising results in reducing hyperglycemia in diabetic models, suggesting their potential as therapeutic agents for diabetes management .

2. Antioxidant Activity

The compound's free radical scavenging properties have been highlighted in studies focusing on oxidative stress-related conditions. The ability to neutralize free radicals may contribute to its therapeutic efficacy in chronic diseases associated with oxidative damage .

3. Antifungal and Antibacterial Effects

Some derivatives have shown antifungal activity against pathogens such as Rhizoctonia solani and Botrytis cinerea. This suggests that the isoindole framework may enhance the antimicrobial properties of the parent compound .

Case Studies

Safety and Toxicology

The compound has been classified under several hazard categories due to its acute toxicity profile. It is harmful if swallowed or inhaled and can cause skin and eye irritation. Proper safety measures should be taken when handling this compound in laboratory settings .

Q & A

Q. What synthetic strategies are recommended for achieving high stereochemical purity in the preparation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-acetylpyrrolidine-2-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Coupling Reactions : Use of acyl chlorides (e.g., benzoyl chloride derivatives) to introduce the isoindole moiety, as seen in analogous compounds .

- Chiral Resolution : Employ chiral auxiliaries or catalysts during the acetylation of the pyrrolidine ring to ensure (2R)-configuration. Chiral HPLC or enzymatic resolution can isolate enantiomers .

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to remove diastereomeric impurities .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR (in DMSO-d6 or CDCl3) to confirm substituent positions and stereochemistry. Key signals include isoindole dioxo protons (~δ 7.2–7.6 ppm) and acetyl group protons (~δ 2.0–2.3 ppm) .

- X-ray Crystallography : Use SHELXL or SHELXTL software for single-crystal refinement. The isoindole and pyrrolidine rings’ planarity and torsion angles validate stereochemical assignments .

- FT-IR/Raman : Identify carbonyl stretches (~1700–1750 cm⁻¹) and amide vibrations (~1650 cm⁻¹) to confirm functional groups .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data arising from diastereomeric byproducts or tautomeric forms?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at low temperatures (e.g., −40°C) to "freeze" tautomeric equilibria, resolving overlapping signals .

- 2D NMR (COSY, NOESY) : Map through-space correlations to distinguish diastereomers. For example, NOESY cross-peaks between the acetyl group and pyrrolidine protons can confirm spatial proximity in the (2R)-isomer .

- Dynamic HPLC : Use chiral stationary phases under controlled temperatures to separate interconverting forms .

Q. What computational approaches are effective for modeling the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Utilize AutoDock Vina or Schrödinger Suite to predict binding modes. Focus on the isoindole dioxo group’s hydrogen-bonding with catalytic residues .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess conformational stability of the (2R)-configuration in active sites .

- QM/MM Calculations : Evaluate reaction mechanisms (e.g., acyl transfer) using Gaussian09 with B3LYP/6-31G* basis sets .

Q. How should experimentalists design assays to evaluate the compound’s acylating activity in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Monitor time-dependent inactivation of serine hydrolases (e.g., trypsin) via UV-Vis spectroscopy. Acylation rates correlate with IC50 values .

- Mass Spectrometry : Detect covalent adducts (enzyme-compound) using LC-MS/MS. Fragment ions confirm site-specific modification .

- Control Experiments : Compare activity against non-acetylated analogs to isolate acylating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.